molecular formula C8H13NO3 B053602 Methyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate CAS No. 125033-43-4

Methyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate

Cat. No.: B053602
CAS No.: 125033-43-4
M. Wt: 171.19 g/mol
InChI Key: SATKCFUXTJCXHY-UHFFFAOYSA-N
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Description

Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol. This compound is characterized by its unique spiro structure, which includes both nitrogen and oxygen atoms within the ring system. The presence of these heteroatoms imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both nitrogen and oxygen functionalities. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the cyclization process. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The spiro structure allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in an acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted spiro compounds.

Scientific Research Applications

Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and target specific molecular receptors.

    Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into unique binding sites on target molecules, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate can be compared with other similar spiro compounds, such as:

    Spiro[5.5]undecane derivatives: These compounds have similar spiro structures but differ in the size and composition of the ring system.

    Spiro cyclopropanes: These compounds feature a cyclopropane ring fused to another ring system, offering different chemical properties and reactivity.

The uniqueness of Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate lies in its specific combination of nitrogen and oxygen atoms within the spiro structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

125033-43-4

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 1-oxa-7-azaspiro[2.5]octane-7-carboxylate

InChI

InChI=1S/C8H13NO3/c1-11-7(10)9-4-2-3-8(5-9)6-12-8/h2-6H2,1H3

InChI Key

SATKCFUXTJCXHY-UHFFFAOYSA-N

SMILES

COC(=O)N1CCCC2(C1)CO2

Canonical SMILES

COC(=O)N1CCCC2(C1)CO2

Synonyms

1-Oxa-5-azaspiro[2.5]octane-5-carboxylic acid, methyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

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